Desethyl Amiodarone-d4 Hydrochloride is a stable isotope-labeled derivative of Desethyl Amiodarone, which itself is an active metabolite of the antiarrhythmic drug Amiodarone. This compound is utilized primarily in pharmacokinetic studies and analytical chemistry due to its unique isotopic labeling, which allows for precise tracking and quantification in biological systems.
Desethyl Amiodarone-d4 Hydrochloride is synthesized from Amiodarone, a widely used antiarrhythmic medication. The compound is commercially available from various suppliers, including SynZeal and Sigma-Aldrich, which provide it with accompanying certificates of analysis and analytical data to ensure quality and purity .
Desethyl Amiodarone-d4 Hydrochloride falls under the category of pharmaceutical compounds, specifically as a stable isotope-labeled internal standard. It is classified within the broader group of antiarrhythmic agents, which are used to manage irregular heartbeats.
The synthesis of Desethyl Amiodarone-d4 Hydrochloride typically involves the dealkylation of Amiodarone using specific reagents that facilitate the introduction of deuterium isotopes. The process can be performed through several methods, including:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Techniques like High-Performance Liquid Chromatography (HPLC) are commonly employed for purification and analysis of the synthesized product .
The molecular formula for Desethyl Amiodarone-d4 Hydrochloride is with a molecular weight of 657.74 g/mol. The structure features a complex arrangement typical of antiarrhythmic agents, including an aromatic ring system and a side chain that contributes to its biological activity.
Desethyl Amiodarone-d4 Hydrochloride can participate in various chemical reactions typical for amides and aromatic compounds. Key reactions include:
The reactivity of Desethyl Amiodarone-d4 depends on its functional groups, particularly the amine and carbonyl functionalities, making it suitable for further derivatization in synthetic organic chemistry .
Desethyl Amiodarone acts primarily as an antiarrhythmic agent by inhibiting potassium channels responsible for cardiac repolarization. Its mechanism involves:
Studies indicate that Desethyl Amiodarone exhibits a longer half-life compared to its parent compound, contributing to its sustained therapeutic effects in managing arrhythmias .
Relevant data indicates that proper storage conditions are crucial for maintaining the integrity of Desethyl Amiodarone-d4 Hydrochloride .
Desethyl Amiodarone-d4 Hydrochloride has significant applications in scientific research, particularly:
Its role as a stable isotope-labeled compound enhances the accuracy of analytical methods employed in drug monitoring and research settings .
Desethyl Amiodarone-d4 Hydrochloride is a deuterium-labeled analog of N-desethylamiodarone hydrochloride, the primary active metabolite of the antiarrhythmic drug amiodarone. This stable isotope-labeled compound serves as a critical research tool in pharmacological and analytical studies, enabling precise tracking, quantification, and mechanistic investigation of amiodarone metabolism. Unlike its parent compound, Desethyl Amiodarone-d4 Hydrochloride incorporates four deuterium atoms at specific molecular positions, creating a mass differential that facilitates its detection and differentiation from endogenous metabolites using advanced mass spectrometry techniques. Its development represents a significant advancement in the study of amiodarone's complex metabolic pathways and tissue distribution patterns, providing researchers with a reliable internal standard for quantitative analyses while avoiding interference from the natural isotopic background. This compound has become indispensable in modern pharmacokinetic research and therapeutic drug monitoring applications related to amiodarone therapy.
Desethyl Amiodarone-d4 Hydrochloride possesses the systematic chemical name (2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-(1,1,2,2-tetradeuterio-2-ethylaminoethoxy)phenyl]methanone hydrochloride. Its molecular structure maintains the core benzofuran scaffold characteristic of amiodarone metabolites but incorporates four deuterium atoms specifically positioned on the ethylaminoethoxy side chain. The deuterium atoms replace hydrogen atoms at the β-carbon positions of the ethylamino group, creating a distinct mass signature without altering the compound's chemical behavior or biological interactions. This strategic isotopic labeling is reflected in its molecular formula C₂₃H₂₂D₄ClI₂NO₃, which corresponds to a molecular weight of 657.74 g/mol – approximately 4 Da heavier than the unlabeled metabolite due to the mass contribution of the deuterium atoms [1] [3] [4].
The compound is identified by CAS registry number 1189960-80-2 and is typically supplied as a white to light brown solid with a melting point range of 174-176°C. It demonstrates limited solubility in aqueous solutions but is soluble in organic solvents including methanol (slightly) and chloroform (slightly). The hydrochloride salt form enhances its stability and handling properties for analytical applications. Structural verification is achieved through comprehensive analytical characterization including nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry, which confirm both the chemical structure and the position of deuterium incorporation. The purity specification for research-grade material is typically ≥98% by HPLC with ≥99% deuterium atom incorporation, ensuring minimal isotopic dilution during analytical applications [3] [4] [7].
Table 1: Molecular Properties of Desethyl Amiodarone-d4 Hydrochloride
Property | Specification |
---|---|
Systematic Name | (2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-(1,1,2,2-tetradeuterio-2-ethylaminoethoxy)phenyl]methanone hydrochloride |
Molecular Formula | C₂₃H₂₂D₄ClI₂NO₃ |
Molecular Weight | 657.74 g/mol |
CAS Number | 1189960-80-2 |
Unlabeled Metabolite CAS | 96027-74-6 |
Isotopic Purity | ≥99% atom D |
Chemical Purity | ≥95% (HPLC) |
Storage Conditions | -20°C, protected from light |
The structural representation of Desethyl Amiodarone-d4 Hydrochloride can be precisely described using standard chemical notation systems. The canonical SMILES representation is: Cl.[2H]C([2H])(NCC)C([2H])([2H])Oc1c(I)cc(cc1I)C(=O)c2c(CCCC)oc3ccccc23, while the InChIKey identifier is OCQPMJVGWGJLLG-ZYMFQSNRSA-N. These standardized notations facilitate accurate chemical database searches and computational modeling studies. The deuterium labeling specifically occurs at the carbon atoms adjacent to the nitrogen atom in the ethylamino group, creating the -OCD₂-CD₂-NCH₂CH₃ moiety that serves as the mass tag for analytical differentiation [4] [7] [8].
Desethyl Amiodarone-d4 Hydrochloride serves as the isotopically labeled counterpart of mono-N-desethylamiodarone (MDEA), the primary pharmacologically active metabolite generated during amiodarone biotransformation in humans. The metabolic conversion of amiodarone to desethylamiodarone occurs primarily through CYP450-mediated N-deethylation, with CYP3A4 and CYP1A1 identified as the predominant isoenzymes responsible for this metabolic transformation. Research using HepG2 cells engineered to overexpress specific CYP isoforms has demonstrated that cells expressing CYP3A4 or CYP1A1 exhibit significantly higher conversion rates of amiodarone to desethylamiodarone compared to control cells. This metabolic activity directly correlates with increased cytotoxicity, suggesting that metabolite formation plays a crucial role in amiodarone-induced hepatotoxicity [3] [6].
The deuterium labeling strategy in Desethyl Amiodarone-d4 Hydrochloride creates a 4 Dalton mass shift relative to the endogenous metabolite, enabling unambiguous differentiation in mass spectrometry-based assays. This mass difference allows researchers to quantitatively track the metabolic conversion of amiodarone to desethylamiodarone without interference from the naturally occurring metabolite pool. When used in metabolic studies, the deuterated compound demonstrates that desethylamiodarone exhibits comparable or greater cytotoxicity than the parent amiodarone compound, particularly in hepatic cell models. The critical role of CYP-mediated metabolism in this toxicity has been confirmed through inhibition studies where co-administration of ketoconazole (a CYP3A4 inhibitor) or α-naphthoflavone (a CYP1A1 inhibitor) substantially reduces both metabolite formation and associated cytotoxicity [6] [7].
Table 2: Metabolic Characteristics of Desethyl Amiodarone Formation
Metabolic Parameter | Findings |
---|---|
Primary Metabolic Reaction | N-deethylation of amiodarone |
Key CYP Isoforms Involved | CYP3A4, CYP1A1 |
Metabolic Inhibitors | Ketoconazole (CYP3A4), α-naphthoflavone (CYP1A1) |
Cytotoxicity in CYP3A4-expressing HepG2 | Significantly increased vs. control cells |
Cytotoxicity in CYP1A1-expressing HepG2 | Significantly increased vs. control cells |
Effect of CYP Inhibition on Cytotoxicity | Significant reduction in amiodarone toxicity |
The tissue distribution profile of desethylamiodarone is particularly significant given its high lipophilicity and tendency to accumulate in lipid-rich tissues, especially the liver. The estimated concentration of amiodarone in liver tissue reaches approximately 24 μM, substantially higher than plasma concentrations (typically 1.2-3.2 μM). Since desethylamiodarone demonstrates similar accumulation patterns and potentially greater mitochondrial toxicity than the parent compound, the ability to precisely quantify tissue-specific metabolite levels using the deuterated standard provides critical insights into the mechanisms underlying amiodarone's adverse effect profile. This understanding has important implications for predicting and managing drug-induced hepatotoxicity in clinical settings [4] [6].
Desethyl Amiodarone-d4 Hydrochloride serves as an indispensable internal standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for therapeutic drug monitoring of amiodarone and its metabolites. Its nearly identical chemical properties to the unlabeled metabolite, combined with the consistent 4 Da mass difference, create an ideal reference compound that experiences identical extraction recovery, ionization efficiency, and chromatographic behavior as the analyte of interest, while being readily distinguishable in the mass spectrometer. This application is exemplified by its use in clinical testing laboratories for simultaneous quantification of amiodarone and desethylamiodarone in patient plasma samples, where the deuterated standard significantly improves assay accuracy, precision, and reproducibility. Commercial reference standards containing Desethyl Amiodarone-d4 Hydrochloride, such as Cerilliant® certified solutions (100 μg/mL in methanol), are specifically optimized for "Snap-N-Shoot" applications in clinical mass spectrometry laboratories, enabling efficient and reliable sample analysis [4] [7].
In metabolic pathway research, this compound provides critical analytical leverage for elucidating amiodarone's complex biotransformation networks. By serving as a tracer analog of the primary metabolite, researchers can investigate interindividual variations in metabolic capacity related to genetic polymorphisms in CYP3A4 and CYP1A1 enzymes. Furthermore, it enables detailed studies of metabolite pharmacokinetics, including distribution, accumulation, and elimination patterns in various experimental models. This capability is particularly valuable given that desethylamiodarone has a considerably longer elimination half-life (approximately 60 days) than the parent drug, contributing to persistent pharmacological and toxicological effects long after amiodarone discontinuation. The deuterated standard has been instrumental in establishing that desethylamiodarone achieves tissue concentrations 2-5 times higher than amiodarone in chronic dosing regimens, with particularly high accumulation in the liver, lungs, and adipose tissue [3] [6] [7].
Beyond clinical monitoring and metabolic studies, Desethyl Amiodarone-d4 Hydrochloride plays a crucial role in pharmaceutical quality control and method validation during drug development. It serves as a certified reference material for analytical method development (AMD), method validation (AMV), and quality control (QC) applications in abbreviated new drug application (ANDA) submissions and commercial production of amiodarone products. The compound's high chemical and isotopic purity (typically ≥98% by HPLC and ≥99% atom D) ensures reliable performance in these sensitive applications. Regulatory compliance is further enhanced through comprehensive Certificate of Analysis documentation that provides detailed characterization data, including chromatographic purity, isotopic enrichment, structural confirmation, and solubility characteristics, meeting stringent regulatory requirements for pharmaceutical reference standards [8] [9].
Table 3: Primary Research Applications of Desethyl Amiodarone-d4 Hydrochloride
Application Area | Specific Uses | Analytical Advantages |
---|---|---|
Therapeutic Drug Monitoring | Quantification of amiodarone and desethylamiodarone in patient plasma | Minimizes matrix effects; corrects for extraction efficiency; improves quantification accuracy |
Metabolic Pathway Studies | CYP450 metabolism studies; inter-enzyme comparison; metabolic kinetics | Enables precise metabolite tracking; facilitates metabolic flux analysis |
Toxicology Research | Hepatotoxicity mechanisms; mitochondrial toxicity studies | Allows differentiation between parent drug and metabolite effects |
Pharmaceutical QC | Analytical method validation; reference standard in ANDA submissions | Provides traceability to pharmacopeial standards; ensures method specificity |
Clinical Research | Pharmacokinetic studies; tissue distribution analysis | Facilitates simultaneous quantification of multiple analytes |
The compound's significance extends to cutting-edge research on drug-induced mitochondrial toxicity, where desethylamiodarone has been implicated as a key contributor to amiodarone's adverse effect profile. Studies employing the deuterated standard have demonstrated that desethylamiodarone more potently inhibits mitochondrial β-oxidation and electron transport chain function compared to the parent compound. These findings suggest that hepatic metabolite accumulation plays a central role in amiodarone-induced steatosis and phospholipidosis. The ability to precisely quantify tissue-specific concentrations of desethylamiodarone relative to amiodarone using the deuterated internal standard has been fundamental to establishing these structure-toxicity relationships, potentially informing future drug design strategies to mitigate these adverse effects while maintaining therapeutic efficacy [4] [6].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5